Cas no 118564-51-5 (1H-Azepine-1-acetamide,hexahydro-N-(2,4,6-trimethylphenyl)-, hydrochloride (1:1))

1H-Azepine-1-acetamide,hexahydro-N-(2,4,6-trimethylphenyl)-, hydrochloride (1:1) structure
118564-51-5 structure
Product Name:1H-Azepine-1-acetamide,hexahydro-N-(2,4,6-trimethylphenyl)-, hydrochloride (1:1)
CAS No:118564-51-5
MF:C17H27ClN2O
MW:310.862083673477
CID:221163
PubChem ID:3088592
Update Time:2025-04-19

1H-Azepine-1-acetamide,hexahydro-N-(2,4,6-trimethylphenyl)-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1H-Azepine-1-acetamide,hexahydro-N-(2,4,6-trimethylphenyl)-, hydrochloride (1:1)
    • 2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide,hydrochloride
    • 118564-51-5
    • N-(2,4,6-Trimethylphenyl)-1H-hexahydroazepine-1-acetamide monohydrochloride
    • 1H-Azepine-1-acetamide, hexahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
    • DTXSID90152168
    • Inchi: 1S/C17H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)18-16(20)12-19-8-6-4-5-7-9-19;/h10-11H,4-9,12H2,1-3H3,(H,18,20);1H
    • InChI Key: LUWMGRDFLACVSV-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CN1CCCCCC1)NC1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 310.18141
  • Monoisotopic Mass: 310.181
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 298
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Boiling Point: 408.5°C at 760 mmHg
  • Flash Point: 200.9°C
  • PSA: 32.34
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